molecular formula C15H22N2O4 B8203014 Benzyl 3-hydroxy-3-[(2-hydroxyethylamino)methyl]pyrrolidine-1-carboxylate

Benzyl 3-hydroxy-3-[(2-hydroxyethylamino)methyl]pyrrolidine-1-carboxylate

Cat. No.: B8203014
M. Wt: 294.35 g/mol
InChI Key: AZWGAHVMZRREJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-hydroxy-3-[(2-hydroxyethylamino)methyl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a hydroxy group, and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-3-[(2-hydroxyethylamino)methyl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.

    Hydroxyethylamino Group Addition: This step involves the reaction of the pyrrolidine derivative with 2-hydroxyethylamine under controlled conditions.

    Final Esterification: The carboxylate group is introduced through esterification reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-3-[(2-hydroxyethylamino)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or hydroxyethylamino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Halogenating agents and nucleophiles are typically used under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 3-hydroxy-3-[(2-hydroxyethylamino)methyl]pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-3-[(2-hydroxyethylamino)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological macromolecules, while the benzyl group may enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-hydroxy-3-[(2-aminoethylamino)methyl]pyrrolidine-1-carboxylate
  • Benzyl 3-hydroxy-3-[(2-hydroxypropylamino)methyl]pyrrolidine-1-carboxylate

Uniqueness

Benzyl 3-hydroxy-3-[(2-hydroxyethylamino)methyl]pyrrolidine-1-carboxylate is unique due to the presence of both hydroxy and hydroxyethylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

benzyl 3-hydroxy-3-[(2-hydroxyethylamino)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c18-9-7-16-11-15(20)6-8-17(12-15)14(19)21-10-13-4-2-1-3-5-13/h1-5,16,18,20H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWGAHVMZRREJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CNCCO)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.